2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a tetrahydronaphthalene moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common route starts with the preparation of the tetrahydronaphthalene derivative, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide include:
- 2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
- 2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
- 5,6,7,8-tetrahydro-2-naphthylamine
Uniqueness
What sets this compound apart is its unique combination of a tetrahydronaphthalene moiety and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C16H19N3O2/c1-10(2)16(20)17-15-14(18-21-19-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3,(H,17,19,20) |
InChI Key |
VEPVHDDZUWCWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
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